molecular formula C12H4Cl4O2 B3066175 1,3,6,9-Tetrachlorodibenzo-P-dioxin CAS No. 71669-24-4

1,3,6,9-Tetrachlorodibenzo-P-dioxin

Cat. No.: B3066175
CAS No.: 71669-24-4
M. Wt: 322 g/mol
InChI Key: QAUIRDIJIUMMEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,9-Tetrachlorodibenzo-P-dioxin typically involves the chlorination of dibenzo-P-dioxin. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the chlorination process .

Industrial Production Methods

Industrial production of polychlorinated dibenzodioxins, including this compound, often occurs as an unintentional by-product during the combustion of organic materials in the presence of chlorine. This can happen in processes such as waste incineration, chlorine bleaching of paper, and the production of certain herbicides and pesticides .

Chemical Reactions Analysis

Types of Reactions

1,3,6,9-Tetrachlorodibenzo-P-dioxin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more chlorinated derivatives, while reduction can produce less chlorinated compounds .

Scientific Research Applications

1,3,6,9-Tetrachlorodibenzo-P-dioxin has several scientific research applications, including:

Mechanism of Action

1,3,6,9-Tetrachlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the receptor translocates to the nucleus, where it dimerizes with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to the transcriptional activation or repression of various genes involved in xenobiotic metabolism, cell cycle regulation, and immune responses .

Comparison with Similar Compounds

1,3,6,9-Tetrachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzodioxins, such as:

The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental behavior, and biological effects .

Biological Activity

1,3,6,9-Tetrachlorodibenzo-P-dioxin (TCDD) is a chlorinated aromatic compound that is part of a larger family of dioxins. It is recognized for its persistent environmental presence and potential toxicological effects on biological systems. This article focuses on the biological activity of TCDD, including its mechanisms of action, effects on various biological systems, and implications for human health.

Aryl Hydrocarbon Receptor (AHR) Pathway

TCDD exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AHR). Upon binding to TCDD, AHR translocates to the nucleus and forms a complex with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex binds to specific DNA sequences known as aryl hydrocarbon response elements (AHREs), leading to the transcriptional regulation of various genes involved in metabolic processes and immune response .

Gene Expression Alterations

Research indicates that TCDD exposure results in significant alterations in gene expression related to:

  • Detoxification : Upregulation of cytochrome P450 enzymes (e.g., CYP1A1) involved in xenobiotic metabolism.
  • Lipid Metabolism : Downregulation of genes associated with lipid homeostasis, leading to steatosis and altered lipid profiles in exposed organisms .
  • Immune Response : Suppression of immune functions, including reduced T-cell activity and altered cytokine production .

Case Study: Immune Suppression

A study demonstrated that mice exposed to TCDD showed a dose-dependent increase in mortality when infected with influenza virus. This was attributed to impaired cytotoxic T lymphocyte (CTL) responses and decreased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), crucial for adaptive immunity .

Toxicological Impact

TCDD is classified as a potent endocrine disruptor and reproductive toxicant. It affects various physiological systems, including:

  • Reproductive System : Disruption of ovarian development and function through altered gene expression related to steroidogenesis .
  • Metabolic Disorders : Induction of hepatic steatosis characterized by increased fat accumulation due to inhibited fatty acid oxidation .

Summary of Biological Activities

The following table summarizes key biological activities associated with TCDD exposure:

Biological ActivityObserved EffectsReferences
Immune SuppressionReduced CTL activity; decreased IL-2 and IFN-γ levels
Endocrine DisruptionAltered reproductive hormone levels
Hepatic SteatosisIncreased fat accumulation; altered lipid metabolism
Gene Expression ChangesUpregulation of CYP1A1; downregulation of lipid metabolism genes

Epidemiological Studies

Epidemiological studies have linked TCDD exposure to various health risks, including reproductive health issues and increased incidence of certain cancers. Notably, exposure during critical developmental windows has been associated with adverse outcomes such as decreased sperm quality and thyroid dysfunction in offspring .

Animal Models

Animal studies have provided insights into the dose-response relationship for TCDD toxicity. For instance, a physiologically based pharmacokinetic model demonstrated that lower doses can still lead to significant biological effects over time, emphasizing the need for careful risk assessments even at low environmental concentrations .

Properties

IUPAC Name

1,3,6,9-tetrachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-3-8(16)10-9(4-5)17-11-6(14)1-2-7(15)12(11)18-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUIRDIJIUMMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074088
Record name 1,3,6,9-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71669-24-4
Record name 1,3,6,9-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6,9-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,6,9-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/003X59ESM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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